molecular formula C38H60O4 B12536545 4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl CAS No. 815583-79-0

4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl

Cat. No.: B12536545
CAS No.: 815583-79-0
M. Wt: 580.9 g/mol
InChI Key: YMMWMZYZKHTNKB-UHFFFAOYSA-N
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Description

4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core structure with long alkyl chains substituted with ethoxy and alkenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The alkyl chains are then introduced through etherification reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The alkenyl groups can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to remove the double bonds in the alkenyl chains.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the ethoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkenyl groups can yield epoxides, while reduction can produce saturated alkyl chains.

Scientific Research Applications

4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of membrane dynamics due to its amphiphilic nature.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism by which 4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl exerts its effects is largely dependent on its structural properties. The long alkyl chains and biphenyl core allow it to interact with various molecular targets, such as lipid bilayers in biological membranes. These interactions can influence membrane fluidity and permeability, making the compound useful in studies of membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is unique due to its combination of ethoxy and alkenyl groups on the biphenyl core. This structural feature provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. In comparison, similar compounds may lack this balance, limiting their functionality in certain contexts.

Properties

CAS No.

815583-79-0

Molecular Formula

C38H60O4

Molecular Weight

580.9 g/mol

IUPAC Name

1-(11,11-diethoxyundecoxy)-4-(4-undec-10-enoxyphenyl)benzene

InChI

InChI=1S/C38H60O4/c1-4-7-8-9-10-12-15-18-21-32-41-36-28-24-34(25-29-36)35-26-30-37(31-27-35)42-33-22-19-16-13-11-14-17-20-23-38(39-5-2)40-6-3/h4,24-31,38H,1,5-23,32-33H2,2-3H3

InChI Key

YMMWMZYZKHTNKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCCC=C)OCC

Origin of Product

United States

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